4-Nitrobenzenesulfenyl chloride
Overview
Description
4-Nitrobenzenesulfenyl chloride is an organic compound with the molecular formula C6H4ClNO4S. It is a yellow crystalline solid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds . This compound is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
4-Nitrobenzenesulfenyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with a reducing agent such as sodium sulfide or hydrogen sulfide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial production methods often involve large-scale reactions in specialized reactors. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated control systems .
Chemical Reactions Analysis
4-Nitrobenzenesulfenyl chloride undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-nitrobenzenesulfonic acid.
Reduction: Reduction of this compound can yield 4-aminobenzenesulfenyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields sulfenamides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Nitrobenzenesulfenyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrobenzenesulfenyl chloride involves the formation of a highly reactive sulfenyl chloride intermediate. This intermediate can readily react with nucleophiles such as amines and alcohols, leading to the formation of sulfenamide and sulfenate derivatives . The reactivity of this compound is attributed to the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfenyl chloride moiety .
Comparison with Similar Compounds
4-Nitrobenzenesulfenyl chloride can be compared with other similar compounds such as:
4-Nitrobenzenesulfonyl chloride: Both compounds contain a nitro group and a sulfonyl chloride moiety, but 4-nitrobenzenesulfonyl chloride is less reactive and is primarily used in the synthesis of sulfonamides.
2-Nitrobenzenesulfonyl chloride: This compound has a similar structure but with the nitro group in the ortho position.
4-Chlorobenzenesulfonyl chloride: Lacking the nitro group, this compound is less electrophilic and is used in the synthesis of sulfonate esters and amides.
The uniqueness of this compound lies in its high reactivity and versatility in forming a wide range of derivatives, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) thiohypochlorite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOVAWEMBIIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403158 | |
Record name | 4-Nitrobenzenesulfenyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-32-6 | |
Record name | 4-Nitrobenzenesulfenyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrobenzenesulfenyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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